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Compound of Interest

Compound Name: Tert-butyl 2-methylpropanoate

Cat. No.: B095702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform

Infrared (FT-IR) spectroscopy of tert-butyl 2-methylpropanoate. This document outlines the

characteristic vibrational modes of the molecule, presents quantitative data in a structured

format, and offers detailed experimental protocols for obtaining high-quality spectra.

Introduction to the FT-IR Spectroscopy of Esters
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the

identification and characterization of molecules. By measuring the absorption of infrared

radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular

fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.

For esters such as tert-butyl 2-methylpropanoate, FT-IR spectroscopy is particularly useful

for identifying the key functional groups: the carbonyl group (C=O) and the two carbon-oxygen

single bonds (C-O). The presence, position, and intensity of the absorption bands

corresponding to these groups, as well as the various C-H bonds, allow for unambiguous

identification and assessment of the purity of the compound.

Molecular Structure of tert-butyl 2-
methylpropanoate
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Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, is an ester with the

chemical formula C₈H₁₆O₂. Its structure consists of a tert-butyl group attached to the oxygen of

the ester functionality and an isobutyryl group forming the acyl part. The key functional groups

for FT-IR analysis are the carbonyl (C=O) bond and the C-O bonds of the ester group.

Quantitative FT-IR Data for tert-butyl 2-
methylpropanoate
The FT-IR spectrum of tert-butyl 2-methylpropanoate exhibits several characteristic

absorption bands. The data presented below is based on the gas-phase FT-IR spectrum

available from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2975 Strong
C-H Asymmetric

Stretch

-CH₃ (tert-butyl & iso-

propyl)

~2875 Medium
C-H Symmetric

Stretch

-CH₃ (tert-butyl & iso-

propyl)

~1735 Strong C=O Stretch Ester Carbonyl

~1470 Medium C-H Asymmetric Bend -CH₃

~1390 & ~1365 Medium
C-H Symmetric Bend

(split)

gem-dimethyl on iso-

propyl & tert-butyl

~1255 Strong C-O Stretch O=C-O

~1155 Strong C-O Stretch O-C(CH₃)₃

Analysis and Interpretation of the Spectrum
The FT-IR spectrum of tert-butyl 2-methylpropanoate is characterized by several key

features:

C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions around 2975 cm⁻¹ and

2875 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the
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numerous methyl (CH₃) groups in the molecule.

Carbonyl (C=O) Stretching Region (~1735 cm⁻¹): A very strong and sharp absorption band is

observed at approximately 1735 cm⁻¹, which is the most prominent peak in the spectrum

and is a clear indicator of the ester carbonyl group.[1] For aliphatic esters, this peak typically

appears in the range of 1750-1735 cm⁻¹.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that

are unique to the molecule.

The bands at ~1470 cm⁻¹, ~1390 cm⁻¹, and ~1365 cm⁻¹ are due to the bending vibrations

of the C-H bonds in the methyl groups. The splitting of the symmetric bending vibration is

characteristic of the gem-dimethyl groups present in both the iso-propyl and tert-butyl

moieties.

The two strong bands at approximately 1255 cm⁻¹ and 1155 cm⁻¹ are characteristic of the

C-O stretching vibrations of the ester group.[1] Esters typically show two C-O stretching

bands in the 1300-1000 cm⁻¹ region.

Experimental Protocols
Obtaining a high-quality FT-IR spectrum of liquid samples like tert-butyl 2-methylpropanoate
requires proper sample handling and instrument setup. The following are generalized protocols

for two common methods.

Neat Liquid Sample Preparation (Thin Film Method)
This method is suitable for pure liquid samples.

Materials:

FT-IR Spectrometer

Clean and dry infrared-transparent salt plates (e.g., NaCl or KBr)

Pipette

tert-butyl 2-methylpropanoate sample
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Appropriate solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Ensure the FT-IR sample compartment is empty and clean. Collect a

background spectrum to account for atmospheric CO₂ and water vapor.

Sample Application: Place one to two drops of tert-butyl 2-methylpropanoate onto the

center of one salt plate.

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to

spread and form a thin, uniform film between the plates. Avoid trapping air bubbles.

Sample Analysis: Place the sandwiched salt plates into the sample holder in the FT-IR

spectrometer.

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a

suitable solvent and a lint-free wipe. Store the plates in a desiccator.

Attenuated Total Reflectance (ATR) Method
This method is ideal for rapid and easy analysis of liquid samples.

Materials:

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Pipette

tert-butyl 2-methylpropanoate sample

Appropriate solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes
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Procedure:

Background Spectrum: With the clean and empty ATR crystal, collect a background

spectrum.

Sample Application: Place a small drop of tert-butyl 2-methylpropanoate directly onto the

surface of the ATR crystal, ensuring the crystal is fully covered.

Sample Analysis: If the ATR accessory has a pressure arm, apply gentle and consistent

pressure to the sample.

Data Acquisition: Acquire the FT-IR spectrum.

Cleaning: After analysis, clean the ATR crystal surface thoroughly with a solvent-moistened

lint-free wipe.

Mandatory Visualizations
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample

such as tert-butyl 2-methylpropanoate.
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Functional Groups

FT-IR Absorption Regions (cm⁻¹)

tert-butyl 2-methylpropanoate

C-H (sp³) C=O (Ester) C-O (Ester)

~2975-2875
(Stretch)

corresponds to

~1735
(Stretch)

corresponds to

~1255 & ~1155
(Stretch)

corresponds to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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